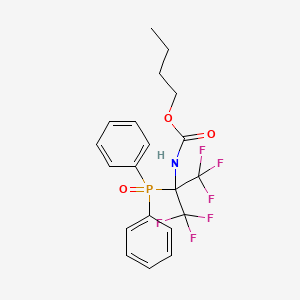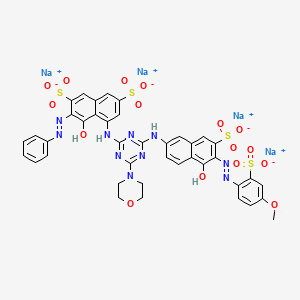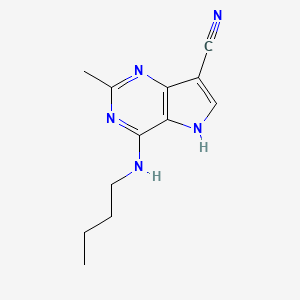
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- typically involves the cyclization of 3-aminopyrroles. One common method is the Thorpe-Ziegler cyclization, which involves the reaction of 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions . The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as the base. The presence of an aryl substituent on the amino moiety of the enamine group facilitates the formation of the N-anion required for alkylation and subsequent carbanion formation for the cyclization involving the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-chloro-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-methyl-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(ethylamino)-2-methyl-
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is unique due to the presence of the butylamino group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development and other scientific research applications.
特性
CAS番号 |
84905-66-8 |
|---|---|
分子式 |
C12H15N5 |
分子量 |
229.28 g/mol |
IUPAC名 |
4-(butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-3-4-5-14-12-11-10(16-8(2)17-12)9(6-13)7-15-11/h7,15H,3-5H2,1-2H3,(H,14,16,17) |
InChIキー |
RFPVVIGJADVDIW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC(=NC2=C1NC=C2C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


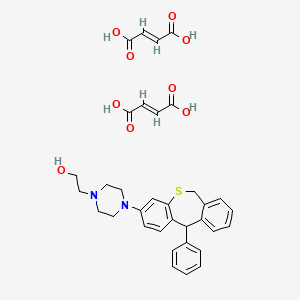

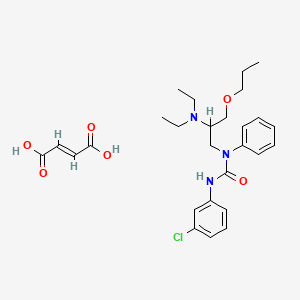
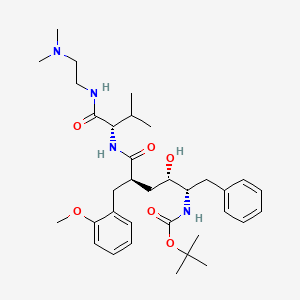
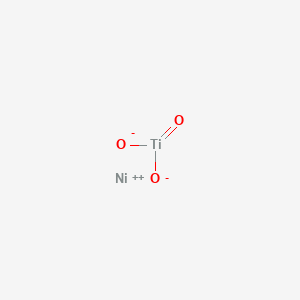
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)




